6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one
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Overview
Description
6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one is a pyrimidine derivative known for its potential pharmacological properties. Pyrimidine derivatives have been extensively studied for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one typically involves the reaction of piperazine with a pyrimidine precursor. For instance, piperazine can be added to a solution of the pyrimidine precursor in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Another pyrimidine derivative with similar pharmacological properties.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Known for its cytotoxic activity against cancer cell lines.
Uniqueness
6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one stands out due to its specific combination of a pyrimidine ring with a piperazine moiety, which contributes to its unique pharmacological profile, particularly its neuroprotective and anti-neuroinflammatory properties .
Properties
Molecular Formula |
C15H26N4O |
---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H26N4O/c1-4-5-6-7-13-12(2)16-15(17-14(13)20)19-10-8-18(3)9-11-19/h4-11H2,1-3H3,(H,16,17,20) |
InChI Key |
WWJOTHMQXHVDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)N2CCN(CC2)C)C |
Origin of Product |
United States |
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